Technical Monograph: Fmoc-Lys(Boc-Cys(Trt))-OH
Technical Monograph: Fmoc-Lys(Boc-Cys(Trt))-OH
Enabling Isopeptide Chemical Ligation and Ubiquitination Mimetics in Solid-Phase Peptide Synthesis
Executive Summary & Chemical Identity
Fmoc-Lys(Boc-Cys(Trt))-OH is a specialized, high-value amino acid building block designed for the synthesis of complex branched peptides and the facilitation of Native Chemical Ligation (NCL) at lysine residues. Its unique architecture incorporates a protected cysteine residue onto the
This reagent solves a critical challenge in peptide chemistry: How to perform ligation or branching at a lysine side chain without complex post-synthetic enzymatic steps. By providing a "thiol handle" (via the cysteine), it enables chemoselective isopeptide bond formation, mimicking natural processes like ubiquitination or SUMOylation.
Chemical Specifications
| Property | Specification |
| CAS Number | 587854-43-1 |
| Chemical Name | |
| Formula | |
| Molecular Weight | 814.0 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | |
| Solubility | Soluble in DMF, DMSO; Sparingly soluble in DCM |
| Storage | +2°C to +8°C (Desiccated) |
Structural Logic & Orthogonality
The power of this molecule lies in its orthogonal protection strategy , which dictates how it behaves during Solid-Phase Peptide Synthesis (SPPS).
The Protection Hierarchy
The molecule features three distinct zones of reactivity/protection:
- -Amine (Fmoc): Base-labile. Removed by 20% Piperidine. This allows the main peptide chain to be elongated.
- -Amine Branch (Boc-Cys): The Cysteine attached to the Lysine side chain is N-protected by Boc (Acid-labile). It remains stable during Fmoc removal, preventing premature branching or polymerization.
-
Thiol Group (Trityl - Trt): The sulfur atom is protected by Trityl (Acid-labile). It prevents disulfide formation and catalyst poisoning during synthesis.
Visualizing the Molecular Architecture
The following diagram illustrates the protection zones and their cleavage triggers.
Figure 1: Orthogonal protection scheme of Fmoc-Lys(Boc-Cys(Trt))-OH ensuring site-specific reactivity.
Core Application: Isopeptide Chemical Ligation (ICL)
The primary utility of CAS 587854-43-1 is to facilitate Isopeptide Chemical Ligation . Standard Native Chemical Ligation (NCL) requires an N-terminal Cysteine. However, many biological modifications (like Ubiquitin) occur at Lysine residues.
By incorporating this building block, you effectively install a "Cysteine Proxy" on the Lysine.
The Mechanism
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Incorporation: The building block is coupled into the peptide sequence.[1]
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Cleavage: Treatment with TFA removes the Boc and Trt groups, exposing a free Cysteine (amine and thiol) attached to the Lysine side chain.
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Ligation: This side-chain Cysteine reacts with a C-terminal Thioester of a second peptide (e.g., Ubiquitin-thioester).
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Rearrangement: An S-to-N acyl shift occurs, forming a stable amide bond.
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Desulfurization (Optional): If a native Lysine-Isopeptide bond is required (without the thiol), the sulfur can be removed via radical desulfurization, converting the Cysteine into an Alanine (which, in this specific construct, mimics the native isopeptide linkage structure).
Figure 2: Workflow for generating branched peptides using the Lys-Cys auxiliary.
Experimental Protocol
A. Coupling Conditions (SPPS)
Because this amino acid is bulky, standard coupling protocols must be optimized to prevent deletion sequences.
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Resin Selection: Use Rink Amide or Wang resin depending on C-terminal requirement.
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Activation:
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Reagents: DIC/Oxyma Pure or HATU/DIEA.
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Stoichiometry: Use 3.0 equivalents of amino acid relative to resin loading.
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Solvent: DMF (N,N-Dimethylformamide).
-
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Reaction Time: Double coupling is recommended.
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Coupling 1: 60 minutes at Room Temp.
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Coupling 2: 45 minutes at Room Temp.
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Monitoring: Kaiser test (Ninhydrin) may be ambiguous due to steric bulk; Chloranil test is preferred for secondary amines, though this is a primary amine, the bulk suggests rigorous checking. Mass spectrometry of a micro-cleavage is the gold standard here.
B. Global Cleavage & Deprotection
The removal of the Trityl (Trt) group generates a stable carbocation that can re-alkylate the cysteine thiol or tryptophan residues if not quenched immediately.
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Cocktail Formulation (Reagent K mimic):
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TFA (Trifluoroacetic acid): 92.5%
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TIS (Triisopropylsilane): 2.5% (Critical Trityl Scavenger)
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EDT (1,2-Ethanedithiol) or DODT: 2.5% (Critical Thiol Protector)
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Water: 2.5%
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Procedure:
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Add 10-15 mL cocktail per gram of resin.
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Agitate for 2.5 to 3 hours. (Trityl on Cys can be stubborn).
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Precipitate in cold diethyl ether.
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Centrifuge and wash pellet 3x with ether.
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C. Troubleshooting Common Issues
| Issue | Cause | Solution |
| Incomplete Coupling | Steric hindrance of the bulky side chain. | Use microwave-assisted coupling (50°C, 10 min) or switch to HATU/HOAt. |
| Oxidation (Disulfides) | Air oxidation of the free thiol after cleavage. | Perform workup in degassed buffers; store lyophilized powder under Argon. |
| Trityl Adducts | Insufficient scavenging during cleavage. | Increase TIS/DODT concentration; ensure cleavage time is >2 hours. |
| Racemization | Base-catalyzed proton abstraction during activation. | Use Oxyma Pure instead of HOBt; avoid prolonged pre-activation of the carboxylic acid. |
References
- Yang, R., et al. (2009). Thiol-mediated ligation strategies for the synthesis of branched peptides. Chemical Communications.
